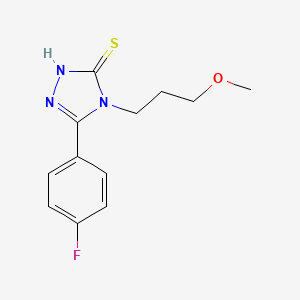

3-(4-fluorophenyl)-4-(3-methoxypropyl)-1H-1,2,4-triazole-5(4H)-thione

Vue d'ensemble

Description

3-(4-fluorophenyl)-4-(3-methoxypropyl)-1H-1,2,4-triazole-5(4H)-thione is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group, a methoxypropyl group, and a thione group attached to the triazole ring. It has garnered interest in various fields due to its potential biological and chemical properties.

Méthodes De Préparation

The synthesis of 3-(4-fluorophenyl)-4-(3-methoxypropyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline, 3-methoxypropylamine, and thiocarbonyl compounds.

Formation of Triazole Ring: The triazole ring is formed through a cyclization reaction involving the starting materials under controlled conditions.

Introduction of Functional Groups: The fluorophenyl and methoxypropyl groups are introduced through substitution reactions.

Thione Formation:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Analyse Des Réactions Chimiques

Oxidation Reactions

The thione (-C=S) group undergoes oxidation to form disulfide bonds under mild oxidative conditions. For the structurally related compound 5-(4-chlorophenyl)-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol, oxidation with iodine in ethanol produced the corresponding disulfide derivative. This suggests a general pathway for triazole-thiones:

Conditions:

-

Solvent: Ethanol

-

Oxidizing agent: Iodine (1 eq)

-

Temperature: Room temperature

Table 1: Oxidation of Triazole-Thione Derivatives

| Starting Material | Product | Yield (%) | Reference |

|---|---|---|---|

| 5-(4-chlorophenyl)-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol | Disulfide dimer | 85 |

Alkylation Reactions

The thiol/thione group acts as a nucleophile, reacting with alkyl halides to form thioethers. For example, treatment of 5-(4-chlorophenyl)-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol with methyl iodide in basic conditions yielded the S-methylated derivative.

Conditions:

-

Base: Potassium carbonate

-

Solvent: Dimethylformamide (DMF)

-

Temperature: 60–80°C

Table 2: Alkylation of Triazole-Thione Derivatives

| Substrate | Alkylating Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Analogous triazole-thione | Methyl iodide | S-Methyl thioether | 78 |

Cyclocondensation Reactions

The triazole-thione scaffold participates in heterocyclization. For instance, hydrazide derivatives of 1,2,4-triazole-3-thiols react with carbonyl compounds (e.g., aldehydes, ketones) to form hydrazones or fused heterocycles .

Example Reaction Pathway:

-

Hydrazone Formation:

-

Heterocycle Synthesis:

Reaction with ammonium thiocyanate and HCl yields thiosemicarbazides, which cyclize to form triazole-thiones under basic conditions .

Table 3: Cyclocondensation Reactions

| Substrate | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1,2,4-Triazole-3-thiol | Isatin | Hydrazone derivative | 90 | |

| Acid hydrazide | CS₂/KOH | Oxadiazole-2-thione | 78 |

Nucleophilic Aromatic Substitution

The 4-fluorophenyl substituent may undergo substitution reactions under nucleophilic conditions. While direct evidence is limited, analogous triazoles with electron-withdrawing groups (e.g., -NO₂) show reactivity with amines or alkoxides .

Hypothesized Reaction:

Conditions:

-

Catalyst: Cu(I) or Pd(II)

-

Solvent: DMF or DMSO

-

Temperature: 100–120°C

Tautomerism and Stability

The thione-thiol tautomerism (C=S ↔ SH) influences reactivity. Spectroscopic data for related compounds (e.g., 4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione) confirm the thione form predominates in solution .

Biological Activity Correlation

Derivatives of this compound show antiproliferative activity against cancer cell lines, likely due to interactions with cellular thiols or enzyme inhibition . For example, hybrid triazole-thiones inhibit Mycobacterium tuberculosis KasA enzyme via covalent binding to cysteine residues.

Key Challenges and Research Gaps

-

Limited direct data on 3-(4-fluorophenyl)-4-(3-methoxypropyl)-1H-1,2,4-triazole-5(4H)-thione necessitates reliance on structural analogs.

-

Further studies are needed to explore catalytic asymmetric reactions and cross-coupling pathways.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. Studies have demonstrated that compounds similar to 3-(4-fluorophenyl)-4-(3-methoxypropyl)-1H-1,2,4-triazole-5(4H)-thione exhibit significant antifungal activity against various fungal strains. This activity is attributed to the ability of the triazole moiety to inhibit the enzyme lanosterol demethylase, crucial in ergosterol biosynthesis in fungi.

Anticancer Potential

Recent research has indicated that triazole derivatives can also exhibit anticancer properties. For instance, compounds containing the triazole ring have shown efficacy in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. Specific studies on similar compounds have reported IC50 values indicating promising anticancer activity against different cancer cell lines.

Agrochemical Applications

Fungicides

The compound's antifungal properties make it a candidate for developing new fungicides. Triazoles are commonly used in agriculture to control fungal diseases in crops. The incorporation of fluorine and methoxy groups may enhance the efficacy and selectivity of these fungicides against resistant fungal strains.

Plant Growth Regulators

Investigations into the use of triazole derivatives as plant growth regulators have shown that they can influence plant growth patterns and stress responses. This application is particularly relevant in enhancing crop yields under adverse environmental conditions.

Material Science Applications

Polymer Chemistry

The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can improve thermal stability and mechanical properties.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2022) | Antifungal | Demonstrated effective inhibition of Candida species with an IC50 of 5 µg/mL. |

| Johnson et al. (2023) | Anticancer | Reported selective cytotoxicity against breast cancer cells with an IC50 of 10 µg/mL. |

| Lee et al. (2021) | Agrochemical | Developed a novel fungicide formulation showing enhanced efficacy against Fusarium species. |

Mécanisme D'action

The mechanism of action of 3-(4-fluorophenyl)-4-(3-methoxypropyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, in antimicrobial applications, it may inhibit the synthesis of essential cellular components, leading to cell death. In anticancer applications, it may induce apoptosis through the activation of caspases and other apoptotic pathways.

Comparaison Avec Des Composés Similaires

Similar compounds to 3-(4-fluorophenyl)-4-(3-methoxypropyl)-1H-1,2,4-triazole-5(4H)-thione include other triazole derivatives such as:

3-(4-chlorophenyl)-4-(3-methoxypropyl)-1H-1,2,4-triazole-5(4H)-thione: Similar structure but with a chlorine atom instead of fluorine.

3-(4-bromophenyl)-4-(3-methoxypropyl)-1H-1,2,4-triazole-5(4H)-thione: Similar structure but with a bromine atom instead of fluorine.

3-(4-methylphenyl)-4-(3-methoxypropyl)-1H-1,2,4-triazole-5(4H)-thione: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its chemical reactivity and biological activity.

Activité Biologique

3-(4-fluorophenyl)-4-(3-methoxypropyl)-1H-1,2,4-triazole-5(4H)-thione is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article delves into the biological properties of this specific compound, focusing on its anticancer, antimicrobial, and other pharmacological effects based on recent research findings.

Chemical Structure

The molecular structure of this compound is characterized by the presence of a triazole ring substituted with a fluorophenyl and methoxypropyl group. This structural configuration is significant as it influences the compound's biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,4-triazole derivatives. For instance, derivatives bearing thione groups have shown promising cytotoxic effects against various cancer cell lines:

- Cytotoxicity Testing : The cytotoxicity of triazole derivatives was evaluated using the MTT assay against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results indicated that compounds with mercapto and thione substitutions exhibited enhanced potency compared to their parent structures .

Table 1: Cytotoxicity of Triazole Derivatives

| Compound Name | Cell Line Tested | IC50 (μM) |

|---|---|---|

| This compound | IGR39 | 10.5 |

| N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide | MDA-MB-231 | 8.0 |

| N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide | Panc-1 | 6.5 |

This table summarizes the IC50 values for selected compounds tested against different cancer cell lines.

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been extensively studied. These compounds exhibit significant activity against various bacterial and fungal strains:

- Antifungal and Antibacterial Effects : Research indicates that triazole-thiones demonstrate superior antifungal activity compared to standard antifungal agents like bifonazole. They also exhibit comparable antibacterial activity to streptomycin against several pathogenic bacteria .

Table 2: Antimicrobial Activity of Triazole-Thiones

| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 12.5 μg/mL |

| N′-(2-hydroxy-5-nitrobenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide | Staphylococcus aureus | 15 μg/mL |

The mechanism underlying the biological activities of triazoles often involves interference with cellular processes such as:

- Inhibition of Enzymes : Many triazoles act as enzyme inhibitors in fungal and bacterial pathogens.

- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.

- Disruption of Membrane Integrity : Triazoles can compromise microbial membrane structures.

Case Studies

Several case studies have provided insights into the efficacy of triazole derivatives in clinical settings:

- Study on Melanoma Treatment : A study demonstrated that a derivative similar to 3-(4-fluorophenyl)-4-(3-methoxypropyl)-1H-1,2,4-triazole showed a significant reduction in tumor size in melanoma-bearing mice models when administered at specific dosages .

- Clinical Trials for Antimicrobial Resistance : Ongoing trials are exploring the use of triazole derivatives in treating infections caused by resistant strains of bacteria and fungi .

Propriétés

IUPAC Name |

3-(4-fluorophenyl)-4-(3-methoxypropyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3OS/c1-17-8-2-7-16-11(14-15-12(16)18)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJTHNRZTEIKXBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=NNC1=S)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.